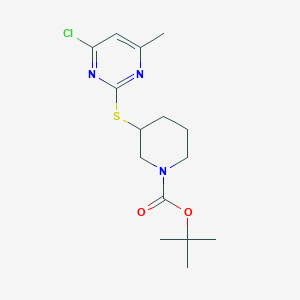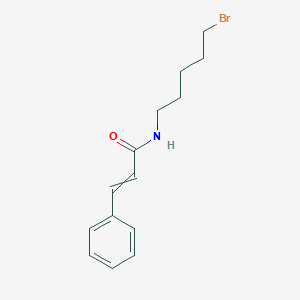
N-(5-bromopentyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-pentyl)-3-phenyl-acrylamide is an organic compound that features a brominated pentyl chain attached to an acrylamide group with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-pentyl)-3-phenyl-acrylamide typically involves the reaction of 5-bromo-pentylamine with 3-phenyl-acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of N-(5-bromo-pentyl)-3-phenyl-acrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-pentyl)-3-phenyl-acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the acrylamide group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. These reactions often require catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-(5-azido-pentyl)-3-phenyl-acrylamide, N-(5-thio-pentyl)-3-phenyl-acrylamide, and N-(5-alkoxy-pentyl)-3-phenyl-acrylamide.
Addition Reactions: Products include halogenated acrylamides and hydroperoxides.
Oxidation and Reduction: Products include corresponding oxides, amines, and alcohols.
Scientific Research Applications
N-(5-bromo-pentyl)-3-phenyl-acrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-(5-bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylamide group can undergo Michael addition with thiol groups in proteins, affecting their function and stability. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-pentyl)phthalimide: Similar in structure but contains a phthalimide group instead of an acrylamide group.
N-(5-bromo-pentyl)-3-phenyl-propionamide: Similar but has a propionamide group instead of an acrylamide group.
N-(5-bromo-pentyl)-3-phenyl-butyramide: Similar but has a butyramide group instead of an acrylamide group.
Uniqueness
N-(5-bromo-pentyl)-3-phenyl-acrylamide is unique due to its combination of a brominated pentyl chain and an acrylamide group with a phenyl substituent. This unique structure imparts specific reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
885269-50-1 |
|---|---|
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17) |
InChI Key |
XPINIGARJYLULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


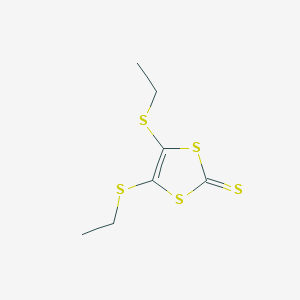
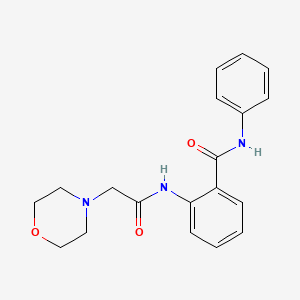

![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
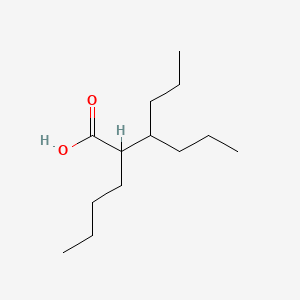
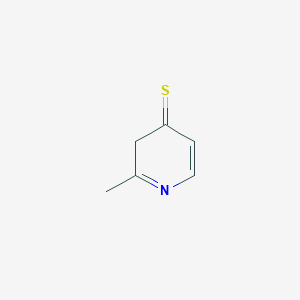
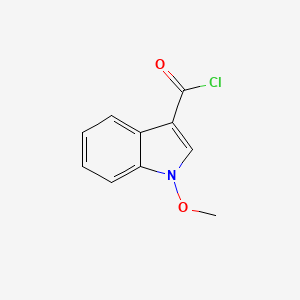
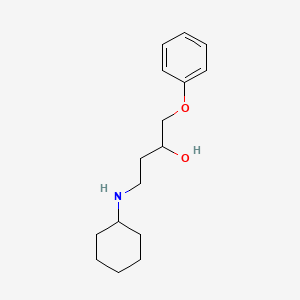
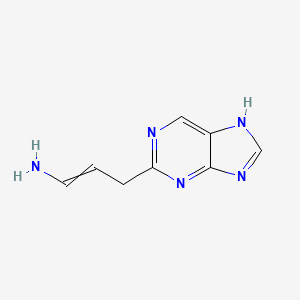
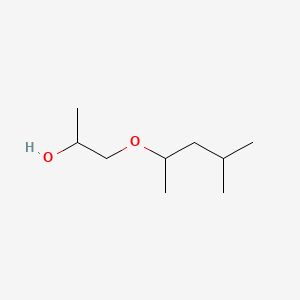
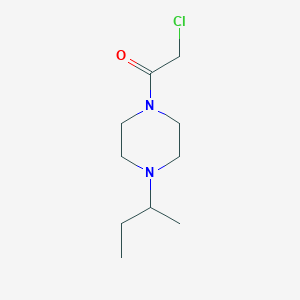
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
